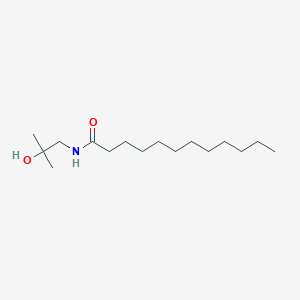
N-(2-Hydroxy-2-methylpropyl)dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-2-methylpropyl)dodecanamide: is a chemical compound with the molecular formula C16H33NO2 and a molecular weight of 271.44 g/mol It is characterized by a hydroxyl group attached to a methylpropyl chain, which is further connected to a dodecanamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-2-methylpropyl)dodecanamide typically involves the reaction of dodecanoic acid with 2-amino-2-methyl-1-propanol. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the amide bond . The reaction conditions may include temperatures ranging from 50°C to 100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Hydroxy-2-methylpropyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Hydroxy-2-methylpropyl)dodecanamide is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and interactions with biological molecules. It may serve as a model compound for studying amide bond formation and hydrolysis .
Medicine: this compound is investigated for its potential therapeutic applications. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry: In industrial applications, this compound is used as a surfactant or emulsifier due to its amphiphilic nature. It can be found in formulations for personal care products, detergents, and other industrial applications .
Wirkmechanismus
The mechanism of action of N-(2-Hydroxy-2-methylpropyl)dodecanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(2-Hydroxyethyl)dodecanamide: Similar structure but with an ethyl group instead of a methylpropyl group.
N-(2-Hydroxy-2-methylpropyl)hexadecanamide: Similar structure but with a longer hexadecanamide chain.
Uniqueness: N-(2-Hydroxy-2-methylpropyl)dodecanamide is unique due to its specific combination of a hydroxyl group and a dodecanamide chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
83883-11-8 |
|---|---|
Molekularformel |
C16H33NO2 |
Molekulargewicht |
271.44 g/mol |
IUPAC-Name |
N-(2-hydroxy-2-methylpropyl)dodecanamide |
InChI |
InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h19H,4-14H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
DXRJDPYAUGGBPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


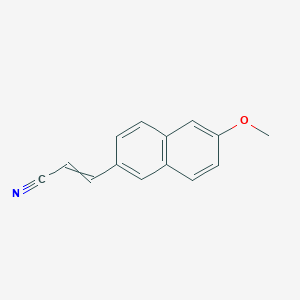
![tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B11723779.png)
![(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11723789.png)
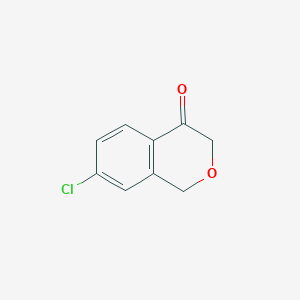
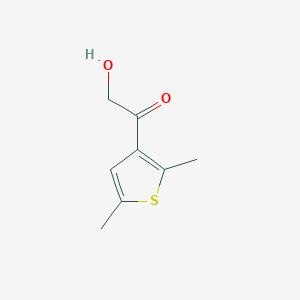
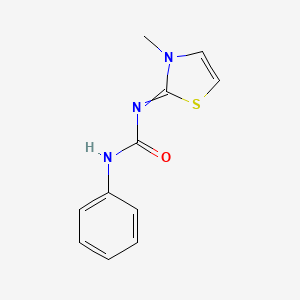
![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)
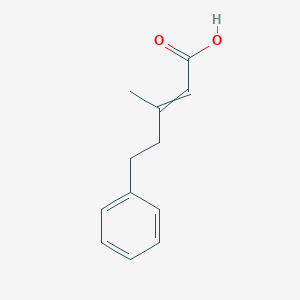
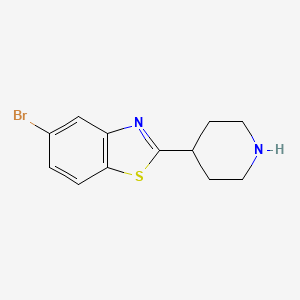
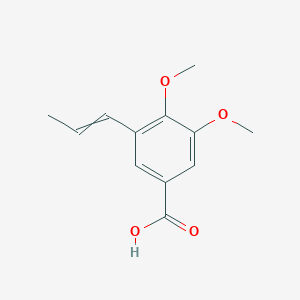
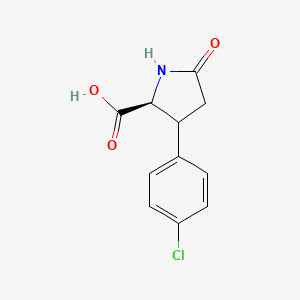
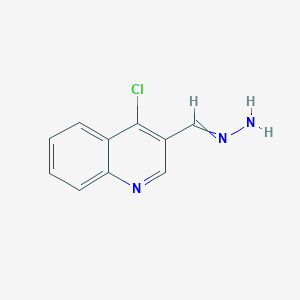
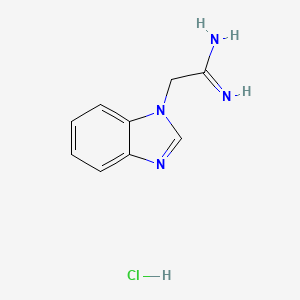
![5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B11723871.png)
